![molecular formula C32H46O6 B019865 Leptomycin A CAS No. 87081-36-5](/img/structure/B19865.png)
Leptomycin A
Descripción general
Descripción
Leptomycin A is a secondary metabolite produced by Streptomyces spp . It is an inhibitor of CRM1 (exportin 1) that blocks CRM1 interaction with nuclear export signals, preventing the nuclear export of a broad range of proteins . It is less potent than Leptomycin B .
Molecular Structure Analysis
Leptomycin A has a molecular formula of C32H46O6 . Its molecular weight is 526.70 g/mol .
Aplicaciones Científicas De Investigación
Antifungal Agent
Leptomycin A was initially discovered as an antifungal antibiotic produced by a strain of Streptomyces . It exhibits strong inhibitory activity against fungi such as Schizosaccharomyces and Mucor .
Cell Cycle Arrest
Recent data shows that Leptomycin A causes G1 cell cycle arrest in mammalian cells . This means it can stop the cell cycle in the G1 phase, preventing cells from moving to the S phase where DNA replication occurs. This property can be useful in cancer research and treatment.
Anti-tumor Agent
Leptomycin A has been found to be a potent anti-tumor agent against murine experimental tumors in combination therapy . This suggests that it could potentially be used in cancer treatment, particularly in combination with other drugs.
Nuclear Export Inhibitor
Leptomycin A has been shown to be a potent and specific nuclear export inhibitor in humans . This means it can block the export of proteins and RNA from the nucleus to the cytoplasm, which can affect various cellular processes.
Research Tool in Cell Biology
Due to its ability to inhibit nuclear export, Leptomycin A is often used as a research tool in cell biology . It can help researchers study the mechanisms of nuclear export and its role in various cellular functions.
Mecanismo De Acción
Target of Action
Leptomycin A primarily targets CRM1 (Chromosomal Region Maintenance 1) , also known as XPO1 (Exportin 1) . XPO1 is a major transport receptor responsible for exporting proteins and multiple RNA species .
Mode of Action
Leptomycin A works by blocking the interaction between CRM1 and nuclear export signals, thereby preventing the nuclear export of a broad range of proteins . It binds to the nuclear export signal (NES) on its target proteins and to RAN in its active GTP-bound form (RAN-GTP). The complex is subsequently docked to NPC and passes through the nuclear membrane into the cytoplasm .
Biochemical Pathways
The primary biochemical pathway affected by Leptomycin A is the nuclear-cytoplasmic transport pathway . By inhibiting XPO1, Leptomycin A disrupts the normal functioning of this pathway, leading to the accumulation of proteins in the nucleus that would otherwise be exported to the cytoplasm .
Result of Action
The inhibition of nuclear export by Leptomycin A leads to the accumulation of proteins in the nucleus. This can result in various cellular effects, including G1 cell cycle arrest . It also has the potential to suppress HIV-1 replication .
Safety and Hazards
Direcciones Futuras
XPO1, the target of Leptomycin A, is frequently overexpressed and/or mutated in human cancers and functions as an oncogenic driver . Therefore, suppression of XPO1-mediated nuclear export, such as by Leptomycin A, presents a unique therapeutic strategy . Future research directions could include the development of various XPO1 inhibitors and clinical trials of these compounds .
Propiedades
IUPAC Name |
(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16+,23-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECBVZBMGUAZDL-DLWOFZAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leptomycin A | |
CAS RN |
87081-36-5 | |
Record name | Leptomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087081365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leptomycin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.